![molecular formula C13H13ClN2O6 B14587148 N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid CAS No. 61137-29-9](/img/structure/B14587148.png)
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid is an organic compound with a molecular formula of C11H11ClN2O5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and is characterized by the presence of a chloroacetamido group attached to the benzoyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a low temperature (4-10°C) to prevent side reactions. The product, 4-(2-chloroacetamido)benzoic acid, is then coupled with L-aspartic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-aminobenzoic acid and L-aspartic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. This inhibition can lead to the disruption of essential cellular processes, making it effective against certain bacteria and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: A precursor in the synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both 4-(2-chloroacetamido)benzoic acid and L-aspartic acid. This combination enhances its potential as a therapeutic agent, making it more effective in targeting specific molecular pathways.
Propriétés
Numéro CAS |
61137-29-9 |
|---|---|
Formule moléculaire |
C13H13ClN2O6 |
Poids moléculaire |
328.70 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-chloroacetyl)amino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H13ClN2O6/c14-6-10(17)15-8-3-1-7(2-4-8)12(20)16-9(13(21)22)5-11(18)19/h1-4,9H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-/m0/s1 |
Clé InChI |
CUVBOKYHBLEHIH-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CCl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


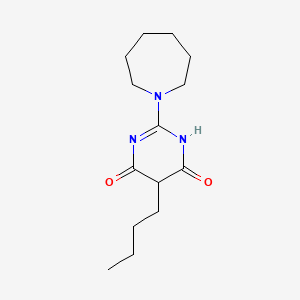
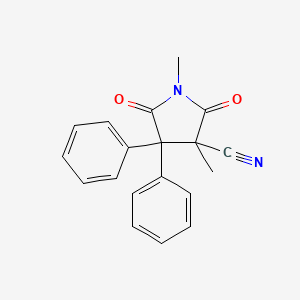
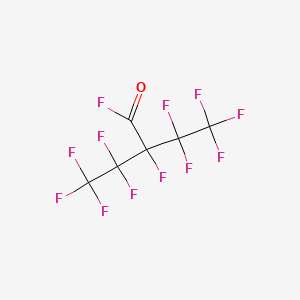
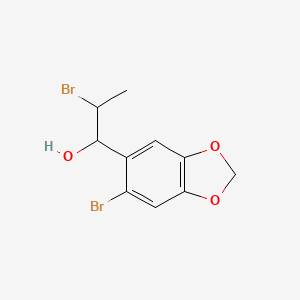
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
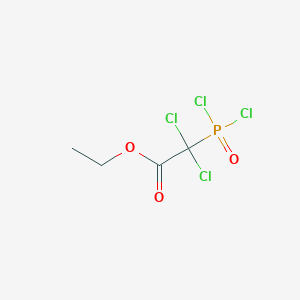
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
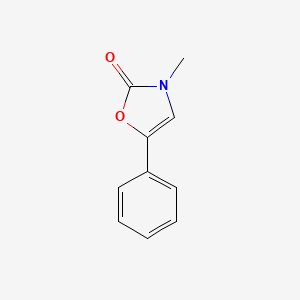
![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
